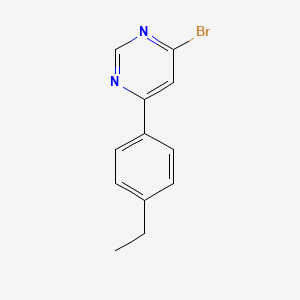

4-溴-6-(4-乙基苯基)嘧啶

描述

Molecular Structure Analysis

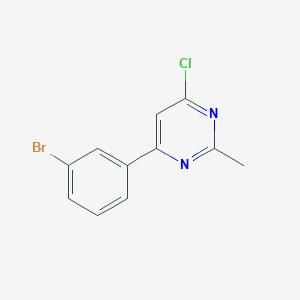

Pyrimidines have a six-membered 1,3-diazine ring containing nitrogen at 1 and 3 positions . The specific molecular structure of “4-Bromo-6-(4-ethylphenyl)pyrimidine” would include a bromine atom at the 4th position and an ethylphenyl group at the 6th position of the pyrimidine ring.科学研究应用

抗病毒应用

一项研究重点关注 5-取代-2,4-二氨基嘧啶衍生物的合成,探索它们作为抗病毒剂的潜力。虽然这些化合物对 DNA 病毒的疗效有限,但它们对逆转录病毒表现出显着的抑制活性,突出了嘧啶衍生物在抗病毒治疗中的潜在用途 (Hocková 等人,2003 年)。

非线性光学 (NLO) 特性

另一个应用领域涉及嘧啶衍生物的结构参数和 NLO 特性的研究。理论 (DFT/TDDFT) 和实验分析之间的比较研究表明,这些化合物在 NLO 和光电领域表现出有希望的应用,表明它们在高科技应用中的实用性 (Hussain 等人,2020 年)。

用于药物中间体的合成方法

对嘧啶化合物作为药物应用中间体的合成研究已导致快速合成方法的开发。例如,5-(4-溴苯基)-4,6-二氯嘧啶已被确定为嘧啶合成的重要中间体,展示了溴代嘧啶在药物合成中的实用性 (Hou 等人,2016 年)。

化学反应研究

嘧啶衍生物的多功能性还在各种化学反应中得到探索,包括钯催化的芳基化和炔基化。这些反应对于开发具有潜在抗癌特性的新型免疫调节化合物至关重要,表明嘧啶衍生物在药物化学中的广泛适用性 (Hannah 等人,2000 年)。

安全和危害

作用机制

Target of Action

This compound is a pyrimidine derivative, and pyrimidines are known to play crucial roles in various biological procedures as well as in cancer pathogenesis . .

Mode of Action

It is known that pyrimidine derivatives can interact with their targets through various mechanisms, such as inhibiting enzymes, interacting with receptors, or interfering with dna and rna synthesis . The exact interaction of 4-Bromo-6-(4-ethylphenyl)pyrimidine with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a wide range of biochemical pathways due to their structural resemblance to the nucleotide base pair of DNA and RNA

Result of Action

As a pyrimidine derivative, it may have potential anticancer activity, as suggested by the structure-activity relationship (SAR) of pyrimidine derivatives . .

生化分析

Biochemical Properties

4-Bromo-6-(4-ethylphenyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound’s interaction with CDKs can lead to the inhibition of these enzymes, thereby affecting cell proliferation and growth. Additionally, 4-Bromo-6-(4-ethylphenyl)pyrimidine has shown potential in modulating the activity of other biomolecules involved in cellular signaling pathways .

Cellular Effects

The effects of 4-Bromo-6-(4-ethylphenyl)pyrimidine on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of protein kinases, leading to changes in phosphorylation patterns and downstream signaling events . This can result in modifications to gene expression profiles and metabolic pathways, ultimately impacting cell function and behavior. In cancer cells, 4-Bromo-6-(4-ethylphenyl)pyrimidine has demonstrated cytotoxic effects, inhibiting cell proliferation and inducing apoptosis .

属性

IUPAC Name |

4-bromo-6-(4-ethylphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c1-2-9-3-5-10(6-4-9)11-7-12(13)15-8-14-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKDHRSULPCUIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

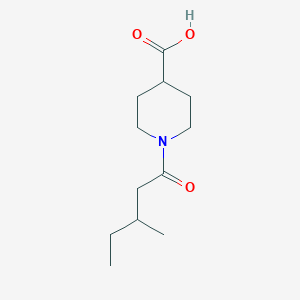

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[(3-Methylbutyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475425.png)

![1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1475426.png)

![1-[(Hexylamino)methyl]cyclobutan-1-ol](/img/structure/B1475427.png)

![1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-2-yl}propan-2-ol](/img/structure/B1475434.png)